molecular formula C23H21N3O B505020 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one

2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one

Cat. No.: B505020
M. Wt: 355.4g/mol
InChI Key: CWCJUFDNTJJHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a tert-butylphenyl group, and a pyridinyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which may have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4(3H)-quinazolinone: Lacks the tert-butyl and pyridinyl groups, resulting in different chemical and biological properties.

    3-(3-pyridinyl)-4(3H)-quinazolinone: Similar structure but without the tert-butylphenyl group.

    2-(4-tert-butylphenyl)-4(3H)-quinazolinone: Similar structure but without the pyridinyl group.

Uniqueness

2-(4-Tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one is unique due to the presence of both the tert-butylphenyl and pyridinyl groups, which contribute to its distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C23H21N3O/c1-23(2,3)17-12-10-16(11-13-17)21-25-20-9-5-4-8-19(20)22(27)26(21)18-7-6-14-24-15-18/h4-15H,1-3H3

InChI Key

CWCJUFDNTJJHCL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.